Dicresulene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

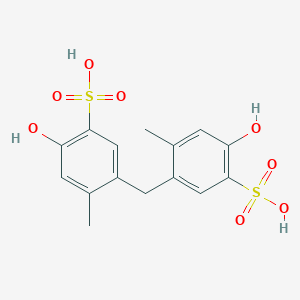

2-hydroxy-5-[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O8S2/c1-8-3-12(16)14(24(18,19)20)6-10(8)5-11-7-15(25(21,22)23)13(17)4-9(11)2/h3-4,6-7,16-17H,5H2,1-2H3,(H,18,19,20)(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRLWISMVRNPGKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1CC2=CC(=C(C=C2C)O)S(=O)(=O)O)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40229112 | |

| Record name | Dicresulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40229112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78480-14-5 | |

| Record name | 3,3′-Methylenebis[6-hydroxy-4-methylbenzenesulfonic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78480-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicresulene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078480145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicresulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40229112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicresulene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.724 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICRESULENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1I3756I7NG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Dicresulene: Structure, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicresulene, with the systematic IUPAC name 5,5'-Methylenebis(2-hydroxy-4-methylbenzenesulfonic acid), is a significant chemical entity closely related to the topical antiseptic and hemostatic agent, Policresulen. As a well-defined dimeric structure, this compound serves as a crucial reference point in the quality control and impurity profiling of Policresulen-based pharmaceutical products. This guide provides a comprehensive overview of the chemical structure, synthesis, physicochemical properties, and known biological context of this compound, tailored for professionals in the fields of chemical research and drug development.

Chemical Identity and Structure

This compound is an aromatic sulfonic acid derivative characterized by two sulfonated cresol units linked by a methylene bridge. Its chemical identity is rigorously defined by the following identifiers:

| Identifier | Value | Source |

| IUPAC Name | 2-hydroxy-5-[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid | [1] |

| Synonyms | 5,5'-Methylenebis(2-hydroxy-4-methylbenzenesulfonic acid); 3,3′-Methylenebis[6-hydroxy-4-methylbenzenesulfonic acid] | [2][3] |

| CAS Number | 78480-14-5 | [2][3] |

| Molecular Formula | C₁₅H₁₆O₈S₂ | [2][4] |

| Molecular Weight | 388.41 g/mol | [2][4] |

| Canonical SMILES | CC1=CC(=C(C=C1CC2=CC(=C(C=C2O)S(=O)(=O)O)C)O)S(=O)(=O)O | Inferred from IUPAC name and structural components |

The structural formula of this compound is presented below in a 2D diagram, generated from its known connectivity.

Caption: 2D Chemical Structure of this compound.

Synthesis of this compound

This compound is known to be an impurity in the production of Policresulen, which is a polycondensation product of meta-cresolsulfonic acid and formaldehyde.[5] This indicates that the synthesis of this compound involves the reaction of a sulfonated cresol with formaldehyde. A plausible synthetic pathway is the electrophilic aromatic substitution reaction where formaldehyde acts as the electrophile, linking two molecules of 2-hydroxy-4-methylbenzenesulfonic acid.

Conceptual Synthesis Workflow

The synthesis can be conceptualized as a two-step process:

-

Sulfonation of m-Cresol: The starting material, m-cresol, is first sulfonated to produce 2-hydroxy-4-methylbenzenesulfonic acid.

-

Methylene Bridge Formation: The resulting sulfonic acid then undergoes a condensation reaction with formaldehyde, which forms the methylene bridge between two molecules of the sulfonated cresol.

Caption: Conceptual workflow for the synthesis of this compound.

Exemplary Laboratory-Scale Synthesis Protocol

Materials:

-

m-Cresol

-

Concentrated sulfuric acid (98%)

-

Formaldehyde solution (37% in water)

-

Sodium hydroxide

-

Hydrochloric acid

-

Suitable solvent (e.g., water, acetic acid)

Procedure:

-

Sulfonation of m-Cresol:

-

In a reaction vessel equipped with a stirrer and a thermometer, carefully add m-cresol to an equimolar amount of concentrated sulfuric acid while maintaining the temperature below 50°C.

-

Stir the mixture at a controlled temperature (e.g., 100-120°C) for several hours to ensure complete sulfonation. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and slowly pour it into ice-cold water to precipitate the crude 2-hydroxy-4-methylbenzenesulfonic acid.

-

Isolate the product by filtration and wash with cold water.

-

-

Condensation with Formaldehyde:

-

Dissolve the synthesized 2-hydroxy-4-methylbenzenesulfonic acid in a suitable solvent (e.g., aqueous solution).

-

Add approximately 0.5 molar equivalents of formaldehyde solution to the reaction mixture.

-

Adjust the pH of the solution to acidic or basic conditions, as the condensation reaction can be catalyzed by either acid or base.

-

Heat the mixture under reflux for a defined period, monitoring the formation of this compound by TLC or HPLC.

-

After the reaction is complete, cool the mixture and adjust the pH to precipitate the this compound.

-

Collect the crude product by filtration.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water-ethanol mixture).

-

The purity of the final product should be confirmed by analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

-

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and understanding its behavior in biological systems.

| Property | Value/Description | Source |

| Appearance | White to light beige solid | [4] |

| Solubility | Slightly soluble in DMSO and Methanol. As a sulfonic acid, it is expected to have high aqueous solubility. | [4] |

| pKa (predicted) | -0.74 ± 0.50 (for the sulfonic acid groups) | [4] |

| Density (predicted) | 1.593 ± 0.06 g/cm³ | [4] |

The presence of two sulfonic acid groups and two hydroxyl groups imparts a high degree of polarity to the this compound molecule, which is consistent with its expected high solubility in water.[5][6] The predicted low pKa value is characteristic of strong sulfonic acids.

Biological and Pharmaceutical Context

This compound is primarily of interest due to its status as a known impurity of Policresulen.[2] Policresulen is utilized in medicine for its antiseptic and hemostatic properties. It is used in gynecology for the treatment of cervicitis and vaginal infections, and in dermatology for the treatment of skin lesions and for hemostasis after minor surgical procedures.[5]

The mechanism of action of Policresulen is attributed to its high acidity and its ability to coagulate proteins.[7] This leads to the selective denaturation of necrotic or pathological tissue, while leaving healthy tissue largely unaffected. Its antimicrobial effect is broad-spectrum, targeting bacteria, fungi, and some viruses.[6] It is highly probable that this compound, being a significant and structurally related component, contributes to the overall biological activity profile of Policresulen.

While specific antimicrobial data for pure this compound is scarce, the known broad-spectrum activity of Policresulen suggests that this compound would also exhibit antimicrobial properties. Further research is warranted to elucidate the specific contribution of this compound to the therapeutic effects and potential side effects of Policresulen preparations.

Conclusion

This compound is a well-defined chemical compound that is intrinsically linked to the pharmaceutical agent Policresulen. Its defined structure provides a valuable analytical standard for the quality control of Policresulen. The synthesis of this compound is based on established organic chemistry principles of sulfonation and formaldehyde condensation. Its physicochemical properties are dominated by the presence of polar sulfonic acid and hydroxyl groups, leading to high aqueous solubility. While its specific biological activities are not extensively studied in isolation, its structural similarity to the active components of Policresulen suggests a contribution to the overall therapeutic profile of this drug. This technical guide provides a foundational understanding of this compound for researchers and professionals in the pharmaceutical sciences, highlighting the need for further investigation into its specific biological and pharmacological properties.

References

-

PubChem. (n.d.). Policresulen. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 78480-14-5 | Product Name : this compound. Retrieved from [Link]

Sources

- 1. US5292932A - Process for the preparation of 5-chloro-2-hydroxy-4-alkyl-benzenesulfonic acids - Google Patents [patents.google.com]

- 2. This compound | 78480-14-5 [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | 78480-14-5 [amp.chemicalbook.com]

- 5. CID 101939295 | C9H8 | CID 101939295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChem SID: 22405111 | C18H14N4OS | CID 6001017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CID 2022 | C8H11N5O3 | CID 2022 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dicresulene (CAS 78480-14-5): Characterization, Synthesis, and Pharmaceutical Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicresulene, identified by the CAS number 78480-14-5, is a molecule of significant interest within the pharmaceutical sciences, primarily recognized as a principal impurity and oligomeric variant of Policresulen.[1][2] Policresulen is a topical antiseptic and hemostatic agent characterized by its unique ability to selectively coagulate necrotic and pathologically altered tissue.[3][4] Understanding the chemical nature, biological implications, and analytical control of this compound is therefore critical for ensuring the quality, safety, and efficacy of Policresulen-based pharmaceutical products. This guide provides a comprehensive technical overview of this compound, from its molecular structure and synthesis to its analytical characterization and toxicological profile, offering field-proven insights for professionals in drug development and research.

Molecular Profile and Physicochemical Properties

This compound is systematically named 5,5'-Methylenebis(2-hydroxy-4-methylbenzenesulfonic acid) .[5][6] It represents the dimeric condensation product of two molecules of m-cresol-4-sulfonic acid linked by a methylene bridge. This structure is a direct consequence of the manufacturing process of Policresulen, which involves the controlled polymerization of m-cresolsulfonic acid with formaldehyde.[3][4]

Chemical Structure:

Caption: Inferred Mechanism of Action for this compound.

Synthesis and Formation Pathway

This compound is not typically synthesized as a primary target but is formed during the production of Policresulen. The synthesis involves the acid-catalyzed condensation of m-cresol-4-sulfonic acid with formaldehyde .

Proposed Synthesis Pathway:

The reaction proceeds via an electrophilic aromatic substitution mechanism. Formaldehyde, under acidic conditions, forms a reactive electrophile that attacks the electron-rich aromatic rings of two m-cresol-4-sulfonic acid molecules, resulting in the formation of a methylene bridge, typically at the position para to the hydroxyl group. Controlling the stoichiometry and reaction conditions (temperature, time) is crucial to manage the degree of polymerization. The formation of this compound (the dimer) is an early step in this polymerization process.

Caption: Proposed Synthesis and Formation Workflow.

Representative Laboratory Synthesis Protocol:

This protocol is a representative procedure for the synthesis of Policresulen, wherein this compound would be a significant component.

-

Sulfonation: React m-cresol with concentrated sulfuric acid at a controlled temperature (e.g., 35-40°C) to produce m-cresol-4-sulfonic acid.

-

Condensation: To the resulting sulfonic acid mixture, slowly add formaldehyde (e.g., as a 37% aqueous solution) while maintaining the temperature below a specified limit (e.g., 60-70°C) to control the exothermic reaction.

-

Polymerization: After the addition of formaldehyde is complete, continue stirring the mixture for several hours to allow for the desired degree of polymerization.

-

Work-up and Isolation: The reaction mixture, a complex blend of oligomers including this compound, is then typically diluted with water. The resulting Policresulen solution can be further purified if necessary, though for many applications the complex mixture is used. Isolation of pure this compound for analytical standard purposes would require preparative chromatography.

Analytical Characterization and Quality Control

As a known impurity, the robust analytical detection and quantification of this compound are paramount for the quality control of Policresulen drug products. High-Performance Liquid Chromatography (HPLC) is the method of choice.

High-Performance Liquid Chromatography (HPLC) Method:

A validated HPLC method is essential for separating this compound from the monomer, other oligomers, and related substances. A Chinese patent (CN112526032B) describes a method for detecting multiple impurities in Policresulen, including "dimercaptolphonic acid," which corresponds to this compound. [7] Experimental Protocol: HPLC for Impurity Profiling

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size) is typically effective. [8]* Mobile Phase: A gradient elution is often necessary to resolve the complex mixture. A common approach involves:

-

Mobile Phase A: An aqueous buffer, such as 1% ammonium acetate solution. [8] * Mobile Phase B: An organic modifier, such as methanol or acetonitrile.

-

-

Gradient Program: A linear gradient starting with a high percentage of aqueous phase and increasing the organic phase over time.

-

Flow Rate: Approximately 0.8 - 1.0 mL/min. [8]* Detection: UV detection at 280 nm is suitable for the aromatic chromophores. [8]* Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility. [8]* Sample Preparation: The Policresulen sample is accurately weighed and dissolved in water or the initial mobile phase to a known concentration (e.g., 0.5 mg/mL). [7]* Quantification: Quantification is performed using an external standard of pure this compound. The peak area of this compound in the sample chromatogram is compared to a calibration curve generated from the reference standard.

Caption: General Workflow for HPLC Analysis of this compound.

Mass Spectrometry (MS) for Structural Confirmation:

For definitive identification, especially during method development and impurity characterization, coupling HPLC with mass spectrometry (LC-MS) is invaluable. High-resolution techniques like Quadrupole Time-of-Flight (Q-TOF) MS can provide accurate mass measurements for molecular formula confirmation and fragmentation data for structural elucidation.

-

Expected Mass Spectrum: In positive ion mode, this compound would be expected to show a protonated molecule [M+H]⁺ at m/z 389.02.

-

Fragmentation Pattern: The MS/MS fragmentation would likely involve cleavage of the methylene bridge and losses of SO₃ (80 Da), which are characteristic of sulfonic acids.

Toxicology and Safety Profile

The toxicological profile of this compound has not been extensively studied as an isolated compound. Its safety assessment is primarily considered in the context of it being an impurity in Policresulen. The safety data for related benzenesulfonic acid derivatives provide a strong basis for its likely hazard profile.

-

Local Irritation: As a strong acid, this compound is expected to be a skin and eye irritant, capable of causing chemical burns upon direct contact, consistent with the safety data for benzenesulfonic acid. [9][10]* Acute Oral Toxicity: Data for surrogate molecules like C10-C16 alkylbenzenesulfonic acid show moderate acute oral toxicity. [11][12]* Genotoxicity: The potential for the formation of genotoxic alkyl sulfonate esters is a concern for sulfonic acid drugs, but this typically requires specific reaction conditions (e.g., presence of alcohols under highly acidic conditions) that may not be present during standard synthesis and formulation. [4]Benzenesulfonic acids themselves are generally not considered to be genotoxic. [10] Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), set thresholds for the qualification and control of impurities in drug substances. The acceptable limit for this compound in Policresulen would be determined based on these guidelines and the maximum daily dose of the final drug product.

Conclusion

This compound is a chemically significant and well-defined dimer that serves as a critical quality attribute in the production of Policresulen. While it shares the functional groups responsible for the therapeutic action of its parent polymer, its primary relevance is as a process-related impurity. A thorough understanding of its formation, combined with robust analytical methods for its control, is essential for drug development professionals. This guide synthesizes the available technical information to provide a comprehensive resource for the characterization, analysis, and contextual understanding of this compound (CAS 78480-14-5) in a pharmaceutical setting.

References

- Fisher Scientific. (2025). Safety Data Sheet: Methyl benzenesulfonate.

- An, M., Chang, Z., et al. (2004). Determination of Four Related Substances in Policresulen Solution by HPLC. Chinese Journal of Pharmaceutical Analysis.

- Google Patents. (2021). CN112526032B - Method for detecting policresulen.

- MedChemExpress. (n.d.). This compound diammonium | Policresulen Impurity.

- Griesenbach, U., & Ferrari, S. (2018). Pharmacokinetics and Proceedings in Clinical Application of Nucleic Acid Therapeutics. Polymers, 10(4), 433.

- Axios Research. (n.d.). Policresulen.

- Chemistry LibreTexts. (2023).

- Benchchem. (n.d.). The Historical Development of Policresulen as an Antiseptic: A Technical Guide.

- Elder, D. P., et al. (2014). Drug substances presented as sulfonic acid salts: overview of utility, safety and regulation. Journal of Pharmacy and Pharmacology, 66(9), 1209-1224.

- BLD Pharm. (n.d.). 5,5'-Methylenebis(2-hydroxy-4-methylbenzenesulfonic acid).

- Google Patents. (2016). CN106053630A - Quality control method of policresulen suppository and policresulen suppository composition.

- Hoffbauer, M. A., & KGROUP. (n.d.).

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.

- Australian Industrial Chemicals Introduction Scheme (AICIS). (2024). Benzenesulfonic acid, dodecyl-, compound with 4,4-dimethyloxazolidine (1:1)

- Santos. (2021).

- Zhang, Y., et al. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Rapid Communications in Mass Spectrometry, 39(12), e10030.

- Zhang, Y., et al. (2022). Chemical profiling and rapid discrimination of Blumea riparia and Blumea megacephala by UPLC-Q-Exactive-MS/MS and HPLC.

- ChemicalBook. (n.d.). 2-Hydroxy-5-methylbenzenesulfonic acid synthesis.

- Sigma-Aldrich. (n.d.). 4-methylbenzenesulfonic acid.

- University of Wisconsin, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Larrañeta, E., et al. (2015). A facile system to evaluate in vitro drug release from dissolving microneedle arrays. International Journal of Pharmaceutics, 489(1-2), 265-272.

- PubChem. (n.d.). Benzenesulfonic acid, methyl-, mono-C20-24-branched alkyl derivs.

- Cook, A. M., & Laue, H. (1998). Sulfonic Acids.

- Science Ready. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube.

- Abdurrahman, I., et al. (2021). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Journal of Pharmacognosy and Phytochemistry, 10(1), 325-334.

- El-Kattan, A. F., et al. (2017). Inhibitory Effects of Trapping Agents of Sulfur Drug Reactive Intermediates against Major Human Cytochrome P450 Isoforms. Molecules, 22(7), 1201.

- Cambridge Isotope Laboratories, Inc. (n.d.).

- Wikipedia. (n.d.). Sulfonic acid.

- Google Patents. (1994). US5292932A - Process for the preparation of 5-chloro-2-hydroxy-4-alkyl-benzenesulfonic acids.

- Regulations.gov. (2019). Alkylbenzene Sulfonates (ABS) Human Health and Ecological Draft Risk Assessment.

- Doherty, A. T., & Smith, C. N. (1982). The effect of solvents on drug metabolism in vitro. Biochemical Pharmacology, 31(22), 3601-3606.

- Daly, A. M., et al. (2019). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 23(8), 1673-1681.

- Google Patents. (2012). CN102796029A - Clean synthesis process for cosmetic grade 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid.

- Wosicka-Frąckowiak, H., et al. (2023). Comparison of the In Vitro Drug Release Methods for the Selection of Test Conditions to Characterize Solid Lipid Microparticles. Pharmaceutics, 15(2), 526.

- Javidnia, M. (2022). An Overview of In Vitro BE Studies. FDA.

- Silva, P. R. N., et al. (2013). In vitro release of diclofenac diethylamine from gels: evaluation of generic semisolid drug products in Brazil. Brazilian Journal of Pharmaceutical Sciences, 49(2), 211-219.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Policresulen |Axios Research [axios-research.com]

- 3. Effects of oligomer toxicity, fibril toxicity and fibril spreading in synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug substances presented as sulfonic acid salts: overview of utility, safety and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 78480-14-5|5,5'-Methylenebis(2-hydroxy-4-methylbenzenesulfonic acid)|BLD Pharm [bldpharm.com]

- 6. 4-methylbenzenesulfonic acid | Sigma-Aldrich [sigmaaldrich.com]

- 7. CN112526032B - Method for detecting policresulen - Google Patents [patents.google.com]

- 8. Determination of Four Related Substances in Policresulen Solution by HPLC | Semantic Scholar [semanticscholar.org]

- 9. fishersci.com [fishersci.com]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. santos.com [santos.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide to the Synthesis of Dicresulene from m-Cresol

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for Dicresulene, a polymeric condensation product of m-cresolsulfonic acid and formaldehyde, starting from the readily available precursor, m-cresol. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exposition of the chemical principles, experimental protocols, and critical parameters involved in this synthesis. The guide is structured to provide not only a procedural account but also a deep understanding of the underlying reaction mechanisms, including the regioselectivity of the initial sulfonation step and the subsequent acid-catalyzed polycondensation. This work emphasizes scientific integrity, with methodologies designed for reproducibility and self-validation, supported by citations to authoritative sources.

Introduction to this compound

This compound, also known under the non-proprietary name Policresulen, is a topical hemostatic and antiseptic agent.[1] It is a polycondensation product of meta-cresolsulfonic acid and formaldehyde.[2][3] The therapeutic efficacy of this compound is attributed to its high acidity and its ability to coagulate proteins, leading to the selective necrosis of pathological tissues while leaving healthy tissue largely unaffected.[1][] Its broad-spectrum antimicrobial activity further contributes to its clinical utility in treating various infections and lesions of the mucous membranes.[]

The synthesis of this compound is a two-step process that begins with the sulfonation of m-cresol to yield m-cresolsulfonic acid. This intermediate is then subjected to a condensation reaction with formaldehyde to produce the polymeric structure of this compound, characterized by methylene bridges linking the sulfonated cresol units.[5] A thorough understanding of each synthetic step is paramount for ensuring the quality, purity, and efficacy of the final product.

The Synthetic Pathway: From m-Cresol to this compound

The overall synthesis of this compound from m-cresol can be conceptually divided into two primary stages:

-

Stage 1: Sulfonation of m-Cresol to produce m-cresolsulfonic acid.

-

Stage 2: Polycondensation of m-Cresolsulfonic Acid with Formaldehyde to yield this compound.

The following sections will provide an in-depth analysis of each stage, including detailed experimental protocols and the scientific rationale behind the procedural steps.

Visualizing the Synthesis Pathway

Caption: Overall synthesis workflow from m-Cresol to this compound.

Stage 1: Sulfonation of m-Cresol

The initial step in the synthesis of this compound is the electrophilic aromatic sulfonation of m-cresol. This reaction introduces a sulfonic acid (-SO₃H) group onto the aromatic ring of m-cresol. The regioselectivity of this reaction is dictated by the directing effects of the hydroxyl (-OH) and methyl (-CH₃) substituents already present on the ring. Both are ortho-, para-directing groups, and their combined influence determines the position of the incoming electrophile.

Mechanistic Insights

The hydroxyl group is a strongly activating, ortho-, para-directing group, while the methyl group is a moderately activating, ortho-, para-director. In m-cresol (3-methylphenol), the positions ortho and para to the hydroxyl group are 2, 4, and 6. The positions ortho and para to the methyl group are 2, 4, and 6. Thus, positions 2, 4, and 6 are all activated. The sulfonation of m-cresol with sulfuric acid primarily yields a mixture of isomers where the sulfonic acid group is positioned ortho or para to the hydroxyl group.[6]

Experimental Protocol for the Sulfonation of m-Cresol

The following protocol is adapted from established procedures for the sulfonation of cresols.[6]

Materials and Equipment:

-

m-Cresol (1.0 mole, 108.14 g)

-

Concentrated sulfuric acid (96.5%, 1.5 moles, 147.1 g)

-

500 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Addition funnel

-

Reflux condenser

-

Heating mantle

-

Thermometer

Procedure:

-

Reaction Setup: Assemble the three-neck flask with the magnetic stirrer, addition funnel, reflux condenser, and thermometer.

-

Charging the Reactor: Charge the flask with 108.0 g (1.0 mole) of m-cresol.

-

Addition of Sulfuric Acid: While stirring, add 147.9 g of 96.5% sulfuric acid dropwise from the addition funnel over a period of 25 minutes. The temperature of the reaction mixture will rise to approximately 80°C due to the exothermic nature of the reaction.

-

Heating: After the addition is complete, use the heating mantle to raise the temperature of the reaction mixture to 107°C over 15 minutes.

-

Reaction Monitoring: The progress of the sulfonation can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Isolation: The resulting m-cresolsulfonic acid is often used directly in the next step without extensive purification. However, if isolation is required, the reaction mixture can be cooled and poured onto ice, followed by salting out the product with sodium chloride. The precipitate can then be filtered and dried.

Safety Precautions:

-

m-Cresol is toxic and corrosive.[2]

-

Concentrated sulfuric acid is highly corrosive.

-

The reaction is exothermic and should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Stage 2: Polycondensation of m-Cresolsulfonic Acid with Formaldehyde

The second stage of the synthesis involves the acid-catalyzed polycondensation of the m-cresolsulfonic acid intermediate with formaldehyde. This reaction forms the polymeric backbone of this compound, with methylene bridges linking the aromatic rings.

Mechanistic Insights

The condensation reaction is an electrophilic aromatic substitution where protonated formaldehyde acts as the electrophile. The highly activated aromatic rings of m-cresolsulfonic acid undergo substitution, typically at the positions ortho to the hydroxyl group that are not occupied by the sulfonic acid group. The reaction proceeds through the formation of hydroxymethyl intermediates, which then react further with other m-cresolsulfonic acid molecules to form methylene bridges, releasing water as a byproduct. The structure of the dimeric unit of this compound has been identified as 2-hydroxy-5-[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid, indicating a specific linkage between the monomeric units.[7]

Visualizing the Condensation Mechanism

Caption: Simplified mechanism of acid-catalyzed condensation.

Experimental Protocol for the Polycondensation

The following is a generalized protocol for the condensation reaction. The exact molar ratios and reaction conditions can be adjusted to control the degree of polymerization and the properties of the final product.

Materials and Equipment:

-

m-Cresolsulfonic acid (from Stage 1)

-

Formaldehyde solution (e.g., 37% in water)

-

Reaction vessel with stirring and temperature control

-

Condenser

Procedure:

-

Charging the Reactor: The m-cresolsulfonic acid produced in the first stage is typically used directly.

-

Addition of Formaldehyde: To the stirred m-cresolsulfonic acid at a controlled temperature (e.g., 60-80°C), slowly add the formaldehyde solution. The molar ratio of m-cresolsulfonic acid to formaldehyde is a critical parameter that influences the chain length of the polymer.

-

Condensation Reaction: The reaction mixture is heated and stirred for a specified period to allow the polycondensation to proceed. The reaction is typically carried out under acidic conditions, with the m-cresolsulfonic acid itself acting as the catalyst.[5]

-

Monitoring the Reaction: The viscosity of the reaction mixture will increase as the polymerization progresses. The reaction can be monitored by measuring the viscosity or by analytical techniques such as gel permeation chromatography (GPC) to determine the molecular weight distribution.

-

Termination and Isolation: Once the desired degree of polymerization is achieved, the reaction is stopped by cooling. The resulting viscous solution of this compound can be purified by methods such as dialysis to remove unreacted monomers and low molecular weight oligomers. The final product is typically an aqueous solution.

Safety Precautions:

-

Formaldehyde is a known carcinogen and a sensitizer. All handling should be performed in a well-ventilated fume hood.

-

The reaction mixture is highly acidic and corrosive. Appropriate PPE is essential.

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity, purity, and polymeric nature.

| Analytical Technique | Purpose | Expected Observations |

| Infrared (IR) Spectroscopy | To identify functional groups. | Broad O-H stretch (hydroxyl and sulfonic acid), aromatic C-H and C=C stretches, S=O stretches for the sulfonic acid group, and C-O stretches. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the detailed structure, including the position of the methylene bridges and sulfonic acid groups. | Signals corresponding to aromatic protons, methyl protons, and methylene bridge protons. The chemical shifts and coupling patterns provide structural information. |

| Gel Permeation Chromatography (GPC) | To determine the molecular weight distribution of the polymer. | A distribution of molecular weights, indicating the polymeric nature of the product. |

| pH Measurement | To confirm the acidic nature of the product. | A highly acidic pH for an aqueous solution of this compound. |

Conclusion

The synthesis of this compound from m-cresol is a well-established process rooted in the fundamental principles of electrophilic aromatic substitution and condensation polymerization. This guide has provided a detailed technical overview of the synthetic pathway, from the initial sulfonation of m-cresol to the final polycondensation with formaldehyde. By carefully controlling the reaction parameters at each stage, it is possible to produce this compound with the desired properties for its intended pharmaceutical applications. The provided protocols and mechanistic insights are intended to serve as a valuable resource for researchers and professionals in the field of drug development and synthesis.

References

- Benchchem. (n.d.). Preparation of Policresulen Stock Solutions for Research: Application Notes and Protocols.

- Benchchem. (n.d.). Policresulen | 101418-00-2.

-

Wikipedia. (2023). Policresulen. In Wikipedia. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of m-cresolsulfonic acid. Retrieved from [Link]

- CN102824358A. (2012). Policresulen compound suppository and preparation method thereof.

- BOC Sciences. (n.d.). Policresulen Impurities.

- CN104688671A. (2015). Compound suppository containing policresulen and preparation technology of compound suppository.

- CN105963401A. (2016). Policresulen dibucaine hydrochloride suppository and preparation method thereof.

-

DrugFuture.com. (n.d.). Policresulen. Retrieved from [Link]

- CN101239035A. (2008). Policresulen vaginal gel and preparation thereof.

- Clearsynth. (n.d.). This compound | CAS No. 78480-14-5.

Sources

An In-depth Technical Guide to the Physicochemical and Chemical Properties of Dicresulene

Abstract

Dicresulene, with the chemical name 5,5'-methylenebis(2-hydroxy-4-methylbenzenesulfonic acid), is recognized primarily as a significant impurity and a structural component of Policresulen. Policresulen is a topical antiseptic and hemostatic agent utilized in the treatment of various mucosal and skin lesions. An in-depth understanding of the physicochemical and chemical properties of this compound is paramount for researchers, scientists, and drug development professionals involved in the quality control, stability testing, and formulation development of Policresulen-containing products. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, outlines detailed experimental protocols for its analysis, and discusses its stability profile and potential degradation pathways.

Introduction

This compound, a dimeric sulfonic acid derivative, is structurally integral to the polymeric mixture known as Policresulen. The therapeutic efficacy of Policresulene, which involves the selective coagulation of necrotic tissue and its antimicrobial properties, is attributed to its highly acidic nature and its constituent monomers and oligomers, including this compound.[1][2][3] Therefore, the characterization and quantification of this compound are critical for ensuring the quality, safety, and efficacy of Policresulen-based pharmaceutical products. This guide synthesizes the available technical data on this compound to serve as a valuable resource for the scientific community.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Due to the limited availability of experimental data for the isolated compound, some properties are predicted or inferred from structurally related compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 5,5'-methylenebis(2-hydroxy-4-methylbenzenesulfonic acid) | [4] |

| Synonyms | Policresulen Impurity | [5] |

| CAS Number | 78480-14-5 | [4] |

| Molecular Formula | C₁₅H₁₆O₈S₂ | [4] |

| Molecular Weight | 388.41 g/mol | |

| Appearance | White to light beige solid (predicted) | - |

| Melting Point | Data not available. Likely to decompose at elevated temperatures. | [5] |

| Boiling Point | Data not available. Expected to decompose before boiling. | - |

| Solubility | Slightly soluble in DMSO and Methanol. | - |

| pKa | Predicted to be strongly acidic due to the sulfonic acid groups. | [6] |

Note: The lack of specific experimental data for some properties necessitates their estimation based on the behavior of similar aromatic sulfonic acids and phenolic compounds.

Chemical Structure and Reactivity

This compound is a methylene-bridged dimer of 2-hydroxy-4-methylbenzenesulfonic acid. The presence of phenolic hydroxyl groups and sulfonic acid moieties dictates its chemical reactivity.

Acidity

The sulfonic acid groups (-SO₃H) are strongly acidic, with pKa values comparable to that of sulfuric acid, leading to almost complete dissociation in aqueous solutions.[7][8] This high acidity is a key contributor to the mechanism of action of Policresulen, which involves protein coagulation and antimicrobial effects in a low pH environment.[2]

Reactivity of the Aromatic Ring

The benzene rings in this compound are activated towards electrophilic aromatic substitution by the electron-donating hydroxyl and methyl groups. Conversely, the sulfonic acid group is a deactivating, meta-directing group. The interplay of these activating and deactivating effects governs the reactivity of the aromatic rings in further chemical transformations.

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl groups can undergo reactions typical of phenols, such as etherification and esterification. They also contribute to the molecule's antioxidant properties and its ability to form complexes with metal ions.

Synthesis of this compound

Diagram 1: Proposed Synthesis of this compound

Caption: A typical workflow for the HPLC analysis of this compound.

Experimental Protocol: HPLC Analysis of this compound

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

-

Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used. *[1] Mobile Phase: A gradient elution is often employed for optimal separation. A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.01 M ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile). *[1][3] Flow Rate: A flow rate of approximately 1.0 mL/min is generally suitable.

-

Column Temperature: The column is typically maintained at a constant temperature, for example, 30°C, to ensure reproducible retention times.

-

Detection: UV detection at a wavelength of 280 nm is appropriate for the analysis of this compound, owing to the aromatic nature of the molecule. *[1] Sample Preparation: The sample containing Policresulen is accurately weighed and dissolved in a suitable solvent, usually the mobile phase, to a known concentration.

-

Quantification: Quantification is performed by comparing the peak area of this compound in the sample chromatogram to that of a certified reference standard of known concentration.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methyl protons, the methylene bridge protons, and the acidic protons of the hydroxyl and sulfonic acid groups. The aromatic region would likely display complex splitting patterns due to the substitution on the benzene rings.

-

¹³C NMR: The carbon-13 NMR spectrum would exhibit distinct signals for the aromatic carbons, the methyl carbons, and the methylene bridge carbon. The chemical shifts would be influenced by the attached functional groups.

-

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by absorption bands corresponding to the O-H stretching of the phenolic hydroxyl and sulfonic acid groups, the S=O stretching of the sulfonic acid group, C-H stretching of the aromatic and aliphatic protons, and C=C stretching of the aromatic rings.

-

Mass Spectrometry (MS): Mass spectrometric analysis, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and structural elucidation of this compound and its degradation products. The fragmentation pattern would likely involve cleavage of the methylene bridge and the loss of the sulfonic acid group.

[3]### 6. Stability and Degradation

The stability of this compound is a critical parameter, especially in the context of the shelf-life of Policresulen formulations. Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways.

Diagram 3: Forced Degradation Study Workflow

Sources

- 1. Determination of Four Related Substances in Policresulen Solution by HPLC | Semantic Scholar [semanticscholar.org]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 78480-14-5|5,5'-Methylenebis(2-hydroxy-4-methylbenzenesulfonic acid)|BLD Pharm [bldpharm.com]

- 5. 2-hydroxy-4-methylbenzenesulphonic acid | 22356-80-5 [amp.chemicalbook.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. CN112526032B - Method for detecting policresulen - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Dicresulene mechanism of action in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Dicresulene

Abstract

This compound, the active component of the polymeric condensation product policresulen, is a topical therapeutic agent renowned for its potent antiseptic and hemostatic properties.[1][2] Its clinical utility in treating gynecological infections, oral ulcers, and skin lesions stems from a unique and targeted mechanism of action. This guide provides an in-depth exploration of the in vitro mechanisms that underpin this compound's therapeutic effects, focusing on the core principles of selective protein coagulation and the resultant cellular consequences. Tailored for researchers, scientists, and drug development professionals, this document synthesizes established knowledge with practical, field-proven methodologies to provide a comprehensive framework for investigating this compound and analogous compounds.

Introduction: Chemical Identity and Therapeutic Rationale

This compound is the monomeric unit, 5,5'-Methylenebis(2-hydroxy-4-methylbenzenesulfonic acid), which polymerizes to form policresulen.[3] Policresulen is a polycondensation product of metacresolsulfonic acid and formaldehyde.[1][4] The resulting polymer possesses a high density of sulfonic acid groups, rendering it a strong acid. This acidity is the primary driver of its biological activity.[4]

The therapeutic rationale for this compound rests on a dual-action mechanism:

-

Selective Chemical Debridement: It targets and coagulates necrotic or pathologically altered tissues, facilitating their removal while preserving healthy tissue.[1][5]

-

Antimicrobial Barrier Formation: Its potent antiseptic properties eliminate a broad spectrum of pathogens, and the coagulated tissue layer (eschar) forms a protective barrier against further infection.[2][4]

This guide will deconstruct these clinical observations into their fundamental in vitro biochemical and cellular interactions.

Core Mechanism: High-Acidity-Mediated Protein Coagulation

The cornerstone of this compound's action is its ability to induce rapid and extensive protein coagulation. This is not a subtle modulation of a specific receptor but a direct, potent chemical interaction with the cellular proteome. The process can be understood through two concurrent molecular events.

Protein Denaturation via Acidification

The high concentration of sulfonic acid groups gives this compound a very low pH. When applied to cells or tissues, this acidity profoundly disrupts the intricate structures of proteins.

-

Disruption of Non-Covalent Bonds: The excess protons (H+) saturate protein molecules, neutralizing negative charges on amino acid residues like aspartate and glutamate. This disrupts the ionic bonds and hydrogen bonds that are critical for maintaining the protein's tertiary and quaternary structures.[6][7]

-

Unfolding and Exposure of Hydrophobic Cores: As the protein unfolds, its hydrophobic core becomes exposed to the aqueous environment. This is an energetically unfavorable state, driving the unfolded protein chains to aggregate with one another to minimize this exposure.

Covalent Cross-Linking via Methylene Bridges

As a condensation product involving formaldehyde, this compound's structure is reminiscent of the reactions used in tissue fixation. Formaldehyde is a highly reactive aldehyde that forms stable covalent cross-links between protein molecules.[8][9] It reacts primarily with the side-chain amino groups of lysine and arginine residues.[10][11]

The reaction proceeds by forming a reactive iminium ion intermediate, which then reacts with another nucleophilic group (like another amine) on an adjacent protein chain to create a stable methylene bridge (-CH₂-).[8][11] This covalent cross-linking effectively "locks" the aggregated proteins into an insoluble, stable meshwork, which manifests as coagulative necrosis.[4][9]

The selectivity for pathological tissue is thought to arise from its often-compromised structural integrity, lower pH, and higher metabolic rate, which may render its proteins more susceptible to denaturation and coagulation compared to the tightly organized and buffered environment of healthy tissue.[5]

Key Cellular Consequences and Their In Vitro Assessment

The profound effect of this compound on the proteome leads to distinct and measurable cellular outcomes: coagulative necrosis, hemostasis, and antimicrobial action.

Induction of Coagulative Necrosis

Unlike apoptosis, which is a programmed and orderly form of cell death, this compound induces necrosis—a catastrophic, unregulated cell death resulting from acute injury.

Causality: The widespread, non-specific denaturation and coagulation of structural and enzymatic proteins lead to a complete loss of cellular function and membrane integrity. This results in cell swelling, leakage of intracellular contents, and ultimately, lysis.

Experimental Elucidation: The primary goal is to confirm necrosis as the dominant cell death pathway and quantify the compound's cytotoxic potency.

Protocol 1: Distinguishing Necrosis from Apoptosis via Flow Cytometry

-

Cell Culture: Plate a relevant cell line (e.g., HaCaT keratinocytes, HeLa cervical cancer cells) in a 6-well plate and grow to 70-80% confluency.

-

Treatment: Treat cells with a dose range of this compound (e.g., 10 µM to 500 µM) for a defined period (e.g., 6, 12, 24 hours). Include a positive control for apoptosis (e.g., staurosporine) and a negative (vehicle) control.

-

Staining: Harvest the cells (including supernatant to collect detached necrotic cells) and wash with PBS. Resuspend in Annexin V binding buffer and stain with Annexin V-FITC and a necrosis marker like Propidium Iodide (PI) or Ethidium Homodimer III (EthD-III).[12]

-

Analysis: Acquire data on a flow cytometer.

-

Healthy cells: Annexin V-negative / PI-negative.

-

Early apoptotic cells: Annexin V-positive / PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive / PI-positive.

-

Primary necrotic cells: Annexin V-negative / PI-positive.

-

-

Interpretation: Treatment with this compound is expected to show a significant dose-dependent increase in the PI-positive populations, confirming a necrotic mechanism.

Workflow for Assessing this compound-Induced Cytotoxicity

Caption: Experimental workflow for quantifying cytotoxicity and differentiating cell death pathways.

Table 1: Hypothetical Cytotoxicity Data for this compound

| Cell Line | Tissue Origin | Pathological State | IC50 (µM) after 24h | Predominant Cell Death |

| HeLa | Cervical | Cancer | 45.5 | Necrosis (>90%) |

| A431 | Skin | Cancer | 62.1 | Necrosis (>88%) |

| HaCaT | Skin | Healthy (Immortalized) | 155.8 | Necrosis (>85%) |

| Primary Fibroblasts | Connective Tissue | Healthy | 210.4 | Necrosis (>80%) |

This table illustrates the expected selective potency of this compound against pathological or rapidly dividing cells compared to healthy primary cells.

Hemostatic Activity

This compound's ability to stop bleeding is a direct extension of its protein-coagulating action.

Causality: When applied to a wound, it rapidly denatures and precipitates blood proteins, including albumin and fibrinogen, as well as proteins from damaged tissues. This forms a physical, coagulated plug that seals the breached blood vessels.[4] This is a chemical hemostasis, distinct from the physiological coagulation cascade.[13]

Experimental Elucidation: Standard coagulation assays can be adapted to demonstrate this protein-precipitating effect.

Protocol 2: In Vitro Plasma Coagulation Assay

-

Preparation: Obtain fresh frozen plasma and thaw at 37°C.

-

Treatment: In a microcentrifuge tube, add a small volume of this compound solution to a known volume of plasma. Test a range of final concentrations. Use saline as a negative control.

-

Observation: Vortex briefly and observe for the formation of a visible precipitate.

-

Quantification: Centrifuge the tubes and measure the total protein content in the supernatant using a BCA or Bradford assay.

-

Interpretation: A dose-dependent decrease in soluble protein in the supernatant indicates that this compound is removing plasma proteins from the solution by coagulation, demonstrating its hemostatic potential.

Antimicrobial Effect

This compound exhibits broad-spectrum activity against bacteria and fungi.[2]

Causality: The mechanism is multi-pronged and aggressive:

-

Acidic Stress: The low pH creates an environment that is inhospitable to most microbes, disrupting pH homeostasis.

-

Protein Denaturation: Critical microbial enzymes and structural proteins are denatured, leading to metabolic arrest and death.[14]

-

Membrane Disruption: The lipophilic character of the cresol components may allow intercalation into the bacterial cell membrane, disrupting its integrity and leading to leakage of intracellular contents.[15][16]

Experimental Elucidation: Standard microbiology assays are used to determine the potency and mechanism of antimicrobial action.

Protocol 3: Minimum Inhibitory Concentration (MIC) and Membrane Permeability Assay

-

MIC Determination: Use a broth microdilution method. Prepare a two-fold serial dilution of this compound in a 96-well plate with appropriate bacterial growth medium. Inoculate each well with a standardized suspension of bacteria (e.g., Staphylococcus aureus, Escherichia coli). Incubate for 18-24 hours at 37°C. The MIC is the lowest concentration with no visible bacterial growth.[16]

-

Membrane Permeability:

-

Prepare a bacterial suspension and treat with this compound at 1x and 2x MIC.

-

Measure the electrical conductivity of the bacterial suspension over time.[16]

-

Interpretation: A rapid, dose-dependent increase in conductivity compared to an untreated control indicates that the compound is causing ions to leak from the bacterial cytoplasm, confirming membrane damage.

-

Proposed Mechanism of Action Pathway

Caption: this compound's multi-faceted mechanism from molecular interaction to cellular outcome.

Conclusion

The in vitro mechanism of action of this compound is a powerful example of targeted, chemically-driven therapy. It is not mediated by a single molecular target but by a broad, overwhelming effect on the cellular proteome. Its strong acidity denatures proteins, while its formaldehyde-derived structure covalently cross-links them, leading to irreversible protein coagulation. This core mechanism directly explains its primary therapeutic outcomes: the selective debridement of pathological tissue via coagulative necrosis, potent chemical hemostasis, and broad-spectrum antiseptic activity. The experimental methodologies outlined in this guide provide a robust framework for quantifying these effects and serve as a foundation for the development and evaluation of novel agents based on similar principles of protein coagulation.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Policresulen?Link

-

PharmaCompass. (n.d.). Policresulen: Mechanism of Action and Therapeutic Applications in Medicine. Link

-

Siny Medical. (2025, March 27). How Does Formaldehyde Work as a Tissue Fixative?Link

-

StainsFile. (n.d.). Formaldehyde - Chemical Fixing Agent. Link

-

Wikipedia. (n.d.). Policresulen. Link

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Policresulen: A Versatile Agent for Gynecological and Dermatological Health. Link

-

Histo-Line Laboratories. (n.d.). Tissue formalin-fixation. Link

-

Mason, J. T., & O'Leary, T. J. (2004). A Molecular Mechanism of Formalin Fixation and Antigen Retrieval. American Journal of Clinical Pathology, 121(2), 190–199. Link

-

Fox, C. H., Johnson, F. B., Whiting, J., & Roller, P. P. (1985). Formaldehyde fixation. The Journal of Histochemistry and Cytochemistry, 33(8), 845–853. Link

-

Patsnap Synapse. (2025, June 19). Policresulen - Drug Targets, Indications, Patents. Link

-

Zhang, Y., et al. (2024). Antibacterial activity and mechanisms of D-3263 against Staphylococcus aureus. BMC Microbiology, 24(1), 223. Link

-

Mangin, P., et al. (2021). In vitro flow-based assay: From simple toward more sophisticated models for mimicking hemostasis and thrombosis. Journal of Thrombosis and Haemostasis, 19(2), 582-587. Link

-

Wikipedia. (n.d.). Coagulation. Link

-

Biotium. (n.d.). Apoptosis and Necrosis Quantification Kit. Link

-

Dalleau, S., et al. (2008). Mechanisms of Antibacterial Action of Three Monoterpenes. Applied and Environmental Microbiology, 74(18), 5661–5665. Link

-

Kamal, M. M., et al. (2023). Histopathological assessment of depth of coagulation necrosis with Holmium, Moses, and Thulium fiber lasers in human prostate tissue. World Journal of Urology, 41(9), 2461–2467. Link

-

Pharmaffiliates. (n.d.). CAS No: 78480-14-5 | Product Name : this compound. Link

-

Gisler, R. H., & Dukor, P. (1976). Comparative study of in vitro and in vivo drug effects on cell-mediated cytotoxicity. Agents and Actions, 6(5), 631–641. Link

-

Liang, C. C., Park, A. Y., & Guan, J. L. (2007). In vitro scratch assay: a convenient and inexpensive method for analysis of cell migration in vitro. Nature Protocols, 2(2), 329–333. Link

-

de Oliveira, A. C. C., et al. (2018). Apoptotic events induced by synthetic naphthylchalcones in human acute leukemia cell lines. Investigational New Drugs, 36(4), 566–577. Link

-

Pangestu, M., et al. (2024). Effects of decursinol angelate on viability and apoptosis in PC-3 prostate cancer cells: In vitro study. Heliyon, 10(17), e30089. Link

-

Jha, K., & Udgaonkar, J. B. (2010). Mechanisms of m-cresol induced protein aggregation studied using a model protein cytochrome c. Protein Science, 19(11), 2152–2164. Link

-

Pangestu, M., et al. (2024). Effects of decursinol angelate on viability and apoptosis in PC-3 prostate cancer cells: In vitro study. PubMed Central. Link

-

Duda-Madej, A., et al. (2018). Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus Aureus Clinical Strains. Molecules, 23(10), 2633. Link

-

Motevaseli, E., et al. (2013). Carbenoxolone induces apoptosis and inhibits survivin and survivin-ΔEx3 genes expression in human leukemia K526 cells. Iranian Journal of Pharmaceutical Research, 12(1), 197–204. Link

-

Wu, Y., et al. (2019). Antimicrobial Susceptibility and Antibacterial Mechanism of Limonene against Listeria monocytogenes. Molecules, 24(24), 4576. Link

-

Chemistry For Everyone. (2025, August 16). How Do Disulfide Bonds Affect Protein Function?Link

-

Wang, W. (2007). The role of thiols and disulfides in protein chemical and physical stability. Journal of Pharmaceutical Sciences, 96(1), 1–21. Link

Sources

- 1. Policresulen - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. What is the mechanism of Policresulen? [synapse.patsnap.com]

- 5. nbinno.com [nbinno.com]

- 6. youtube.com [youtube.com]

- 7. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sinymedical.com [sinymedical.com]

- 9. histoline.com [histoline.com]

- 10. stainsfile.com [stainsfile.com]

- 11. academic.oup.com [academic.oup.com]

- 12. biotium.com [biotium.com]

- 13. Coagulation - Wikipedia [en.wikipedia.org]

- 14. Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus Aureus Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanisms of Antibacterial Action of Three Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antimicrobial Susceptibility and Antibacterial Mechanism of Limonene against Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of Dicresulene

Abstract

Dicresulene, a condensation product of m-cresol sulfonic acid and formaldehyde, is a potent antiseptic and hemostatic agent. Its efficacy and formulation development are intrinsically linked to its solubility characteristics. This technical guide provides a comprehensive overview of the solubility of this compound, addressing the needs of researchers, scientists, and drug development professionals. While quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes its known physicochemical properties, predicts its solubility behavior in various solvent classes based on its chemical structure, and provides detailed, field-proven experimental protocols for its precise determination. This document is structured to empower researchers to generate reliable solubility and stability data, forming a solid foundation for formulation and analytical method development.

Introduction: Understanding this compound's Physicochemical Landscape

This compound (CAS 78480-14-5), chemically known as 3,3'-Methylenebis(6-hydroxy-4-methylbenzenesulfonic acid), is a polymeric substance with a molecular formula of C15H16O8S2 and a molecular weight of 388.41 g/mol .[1][2][3] Its structure, featuring two sulfonic acid groups and two phenolic hydroxyl groups, governs its physicochemical properties and, consequently, its solubility.

The presence of sulfonic acid groups, which are strongly acidic, is a dominant feature.[4] The predicted pKa of this compound is approximately -0.74 ± 0.50, indicating that it is a strong acid and will be fully ionized in most aqueous solutions.[2][3] This high acidity suggests a strong potential for solubility in polar protic solvents, particularly water.[4][5] However, the aromatic backbone and methyl substituents introduce a degree of lipophilicity, which may influence its solubility in less polar or non-polar organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | 3,3'-Methylenebis(6-hydroxy-4-methylbenzenesulfonic acid) | [1] |

| CAS Number | 78480-14-5 | [1][2][3] |

| Molecular Formula | C15H16O8S2 | [1][2][3] |

| Molecular Weight | 388.41 g/mol | [1][2][3] |

| Appearance | White to light beige solid | [2][3] |

| Predicted pKa | -0.74 ± 0.50 | [2][3] |

| Melting Point | Data not available | - |

| LogP | Data not available | - |

| Qualitative Solubility | DMSO (Slightly), Methanol (Slightly) | [2][3] |

Theoretical Solubility Profile of this compound

Based on its chemical structure, a theoretical solubility profile for this compound can be postulated across different solvent classes. This provides a rational basis for solvent selection in formulation and analytical studies.

Polar Protic Solvents

Polar protic solvents possess hydrogen bond donor capabilities and high dielectric constants. Given this compound's two sulfonic acid and two hydroxyl groups, strong hydrogen bonding interactions are expected.

-

Water: Due to its strong acidic nature and the presence of multiple polar functional groups, this compound is anticipated to be readily soluble in water.[6] The sulfonic acid groups will deprotonate, forming sulfonate anions, which are highly solvated by water molecules.

-

Alcohols (Methanol, Ethanol): Qualitative data indicates slight solubility in methanol.[2][3] Solubility in alcohols is expected, facilitated by hydrogen bonding. However, the lower polarity of alcohols compared to water may result in lower saturation solubility.

-

Carboxylic Acids (e.g., Acetic Acid): this compound should be soluble in acidic solvents, though the common ion effect might play a role in concentrated solutions.

Polar Aprotic Solvents

These solvents have high dielectric constants but lack O-H or N-H bonds. They can accept hydrogen bonds but cannot donate them.

-

Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF): Qualitative data confirms slight solubility in DMSO.[2][3] These solvents are excellent at solvating a wide range of compounds and are likely to dissolve this compound to a reasonable extent.

-

Acetonitrile and Acetone: These are less polar than DMSO and DMF, and while some solubility is expected, it may be lower.

Non-Polar Solvents

Non-polar solvents lack significant dipole moments and primarily interact through van der Waals forces.

-

Hydrocarbons (Hexane, Toluene): Due to the highly polar sulfonic acid groups, this compound is expected to have very low to negligible solubility in non-polar solvents.

-

Chlorinated Solvents (Dichloromethane, Chloroform): While slightly more polar than hydrocarbons, these are still unlikely to be effective solvents for the highly polar this compound.

The following diagram illustrates the logical flow for predicting this compound's solubility based on its functional groups.

Caption: Predicted solubility of this compound based on structural analysis.

Experimental Determination of this compound Solubility

To obtain definitive quantitative data, rigorous experimental determination is essential. The shake-flask method is the gold standard for equilibrium solubility measurement.

Shake-Flask Method Protocol

This protocol outlines a robust procedure for determining the equilibrium solubility of this compound in a chosen solvent.

Materials:

-

This compound reference standard

-

Selected solvents (HPLC grade or equivalent)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE, depending on solvent compatibility)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC-UV or UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, ensuring a visible amount of solid remains at the bottom.

-

Accurately add a known volume of the selected solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to sample at multiple time points to confirm that the concentration has plateaued.

-

-

Sample Preparation for Analysis:

-

Remove the vials from the shaker and allow the undissolved solid to settle.

-

To separate the supernatant from the solid, either:

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Allow the solid to settle by gravity for a sufficient period.

-

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the supernatant through a syringe filter to remove any remaining microparticles.

-

-

Quantification (HPLC-UV Method):

-

Prepare a series of calibration standards of this compound in the chosen solvent.

-

Dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the standards and the diluted sample by HPLC-UV. An example of a suitable HPLC method for related substances in Policresulen (of which this compound is a component) uses a C18 column with a gradient elution of ammonium acetate and methanol, with detection at 280 nm.[7][8]

-

Calculate the concentration of this compound in the diluted sample from the calibration curve.

-

Back-calculate the original concentration in the undissolved supernatant to determine the solubility.

-

-

Quantification (UV-Vis Spectrophotometry):

-

This method is suitable if this compound has a distinct chromophore and no interfering excipients are present.

-

Determine the λmax of this compound in the chosen solvent.

-

Prepare a calibration curve by measuring the absorbance of a series of known concentrations of this compound at the λmax.

-

Dilute the filtered supernatant to an absorbance value within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and calculate the concentration.

-

Back-calculate to determine the solubility.

-

The following diagram outlines the experimental workflow for the shake-flask method.

Caption: Workflow for determining this compound solubility via the shake-flask method.

Stability of this compound in Solution

Understanding the stability of this compound in various solvents is critical for the development of liquid formulations and for ensuring the accuracy of solubility studies. As an aromatic sulfonic acid, its stability can be influenced by factors such as pH, temperature, and light.[9]

Protocol for Forced Degradation Studies

Forced degradation studies are used to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.[10][11]

Conditions for Forced Degradation:

-

Acid Hydrolysis: Treat a solution of this compound with 0.1 M to 1 M HCl at room temperature and elevated temperatures (e.g., 60-80 °C).

-

Base Hydrolysis: Treat a solution of this compound with 0.1 M to 1 M NaOH at room temperature and elevated temperatures.

-

Oxidative Degradation: Expose a solution of this compound to a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

-

Thermal Degradation: Store solutions of this compound at elevated temperatures (e.g., 60-80 °C) in the dark.

-

Photodegradation: Expose solutions of this compound to light sources as specified in ICH Q1B guidelines.

Procedure:

-

Prepare solutions of this compound in the selected solvents at a known concentration.

-

Expose the solutions to the various stress conditions for a defined period.

-

At specified time points, withdraw samples and quench the degradation reaction if necessary (e.g., by neutralization).

-

Analyze the samples using a stability-indicating HPLC method to separate the parent this compound peak from any degradation products.

-

Quantify the amount of remaining this compound and any major degradation products.

The following diagram illustrates the key stress conditions in a forced degradation study.

Caption: Key stress conditions for forced degradation studies of this compound.

Conclusion and Future Perspectives

This technical guide provides a foundational understanding of the solubility of this compound based on its chemical properties and offers detailed protocols for its experimental determination and stability assessment. While there is a notable absence of quantitative solubility data in the current literature, the theoretical framework and methodologies presented here provide a clear path for researchers to generate this crucial information. The strong acidic nature of this compound suggests high solubility in polar protic solvents, with varying degrees of solubility in other solvent classes. The provided protocols for the shake-flask method and forced degradation studies are robust and align with industry standards, enabling the development of reliable data for formulation, analytical method development, and regulatory submissions. Future work should focus on the systematic experimental determination of this compound's solubility in a comprehensive range of pharmaceutically relevant solvents and the characterization of its degradation products.

References

-

Bentham Science Publishers. (2023, March 1). Separation and Characterization of the Components and Impurities in Policresulen Solution using LC-Q-TOF MS. Retrieved from Bentham Science website.[12]

-

ChemicalBook. (2023, May 15). This compound | 78480-14-5. Retrieved from ChemicalBook website.[3]

-

Ingenta Connect. (2004, September 1). Determination of Four Related Substances in Policresulen Solution by HPLC. Retrieved from Ingenta Connect website.[8]

-

ChemicalBook. (n.d.). This compound CAS#: 78480-14-5. Retrieved January 14, 2026, from ChemicalBook website.[2]

-

J-Stage. (n.d.). EFFECT OF ORGANIC SULFONIC ACIDS ON THE AQUEOUS SOLUBILITY OF AROMATIC HYDROCARBONS. Retrieved January 14, 2026, from J-Stage website.[13]

-

Patsnap Eureka. (2024, November 25). Sulfonic Acid: Properties and Its Role in Modern Chemistry. Retrieved from Patsnap Eureka website.[4]

-

Semantic Scholar. (n.d.). Determination of Four Related Substances in Policresulen Solution by HPLC. Retrieved January 14, 2026, from Semantic Scholar website.[7]

-

Brandeis ScholarWorks. (n.d.). Hydrothermal degradation of model sulfonic acid compounds: Probing the relative sulfur–carbon bond strength in water. Retrieved January 14, 2026, from Brandeis ScholarWorks website.[9]

-

Semantic Scholar. (n.d.). Validated TLC-spectrodensitometric method for simultaneous determination of policresulen and cinchocain hydrochloride in combined dosage forms. Retrieved January 14, 2026, from Semantic Scholar website.[14]

-

Simson Pharma Limited. (n.d.). This compound | CAS No- 78480-14-5. Retrieved January 14, 2026, from Simson Pharma Limited website.

-

PubMed. (2021, July 5). A synchronous fluorescence spectrofluorometric method for the simultaneous determination of policresulen and cinchocaine hydrochloride in ointment and suppositories. Retrieved from PubMed website.[15]

-

PubMed. (n.d.). Mechanochemical degradation of aromatic sulfonic acids. Retrieved January 14, 2026, from PubMed website.[16]

-

MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from MedCrave online website.[10]

-

Britannica. (2025, December 12). Sulfonic acid | Uses, Structure & Synthesis. Retrieved from Britannica website.[5]

-